molecular formula C6H4N2O5 B3428265 2,3-Dinitrophenol CAS No. 66-56-8

2,3-Dinitrophenol

Cat. No.: B3428265
CAS No.: 66-56-8
M. Wt: 184.11 g/mol
InChI Key: MHKBMNACOMRIAW-UHFFFAOYSA-N
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Description

2,3-Dinitrophenol (C₆H₄N₂O₅, CAS 66-56-8) is a nitroaromatic compound characterized by two nitro groups (-NO₂) at the 2- and 3-positions of a phenolic ring. It is a yellow crystalline solid with a molecular weight of 184.11 g/mol and a melting point of 141–145°C . Its synthesis involves nitration of ω-nitrophenol using Cu(NO₃)₂·2H₂O in ethanol, but the process yields less than 20% due to competing formation of 3,4- and 3,6-dinitrophenol isomers . This compound is primarily used in industrial applications such as dye manufacturing, explosives, and bacterial culture media, though its high toxicity limits widespread use .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure the safety and purity of the product. The use of continuous flow reactors can help in managing the heat generated during the reaction and in achieving higher yields .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cine Substitution)

2,3-DNP undergoes a unique cine substitution when reacted with secondary amines. This reaction replaces the nitro group at the para position relative to the hydroxyl group, yielding 2-(N,N-dialkylamino)-5-nitrophenols as primary products .

Reaction Example:

ReactantsConditionsProducts
2,3-DNP + (CH₃)₂NHEthanol, reflux2-(Dimethylamino)-5-nitrophenol

This mechanism proceeds via intermediate σ-complex formation, where the amine nucleophile attacks the activated aromatic ring. The ortho and para nitro groups enhance electrophilicity at specific positions, directing substitution.

Acid-Base Behavior and Thermochemistry

2,3-DNP exhibits two acidic protons with pKa values of 4.86 and 4.96 at 25°C . Its deprotonation thermodynamics have been characterized:

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)
C₆H₃N₂O₅⁻+H⁺C₆H₄N₂O₅\text{C₆H₃N₂O₅⁻} + \text{H⁺} → \text{C₆H₄N₂O₅}1324 ± 9.21295 ± 8.4

This data, derived from gas-phase studies, highlights the compound’s strong acidity, consistent with nitro-substituted phenols .

Biochemical Interactions: Mitochondrial Uncoupling

2,3-DNP shares the uncoupling activity of dinitrophenols, disrupting oxidative phosphorylation by dissipating the proton gradient across mitochondrial membranes. Key effects include:

  • Mechanism:
    DNP+H⁺DNP-H⁺\text{DNP} + \text{H⁺} → \text{DNP-H⁺} (membrane permeabilization) → Collapse of ATP synthesis .

  • Consequences:

    • Hyperthermia due to heat release .

    • Elevated glycolysis and lactic acid production .

Environmental and Metabolic Degradation

2,3-DNP’s environmental reactivity includes:

  • Photodegradation: Nitro groups facilitate UV-light-mediated decomposition.

  • Bacterial Metabolism: Used as a nitrogen sour

Scientific Research Applications

2,3-Dinitrophenol is one of six isomers of dinitrophenol (DNP) . Research on the applications of 2,3-DNP is limited compared to its isomer 2,4-DNP . Studies of DNP have shown potential applications in medicine, including treating "metabesity," a term for comorbidities, such as obesity, diabetes, nonalcoholic steatohepatitis (NASH), metabolic syndrome, cardiovascular disease, neurodegenerative disorders, and accelerated aging .

2,4-Dinitrophenol (DNP) Applications

  • Metabesity Treatment DNP has demonstrated neuroprotective effects and may induce neurotrophic growth factors that promote neuronal health, learning, and cognition . Clinical trials are underway to test DNP's safety and tolerability for conditions like Huntington’s Disease, Multiple Sclerosis, Parkinson’s Disease, Alzheimer’s Disease, ALS, Duchenne Muscular Dystrophy (DMD), and Traumatic Brain Injury (TBI) .
  • Mitochondrial Function DNP may help in shifting the global mitochondrial population towards better-functioning, high ATP producers and lower ROS producers . It can induce an adaptive effect toward oxidative metabolism, upregulating COXIV and ANT3 gene expression .
  • Weight Loss 2,4-DNP uncouples oxidative phosphorylation, increasing basal metabolic rate and carbohydrate consumption . Studies have shown that DNP exposure results in decreased body weight . One study showed that mice exposed to DNP exhibited significantly reduced body weight (8–13% less than controls) .
  • Drawbacks Exposure to 2,4-DNP can result in increased basal metabolic rate, increased perspiration, and weight loss . Overdoses of DNP can be fatal . A case study reported a bodybuilder died after ingesting 2 grams of 2,4-DNP after 6 months of repeated consumption .

Mechanism of Action

2,3-Dinitrophenol exerts its effects primarily by uncoupling oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The molecular targets include mitochondrial proteins such as adenine nucleotide translocase and uncoupling proteins .

Comparison with Similar Compounds

Comparison with Structural Isomers

Physical and Chemical Properties

Key differences among dinitrophenol isomers are summarized below:

Property 2,3-Dinitrophenol 2,4-Dinitrophenol 2,5-Dinitrophenol 2,6-Dinitrophenol
CAS Registry Number 66-56-8 51-28-5 329-71-5 573-56-8
Melting Point (°C) 141–145 112–114 108–110 63–65
Boiling Point (°C) 329 Sublimes at 300 Not reported Not reported
Solubility Slight in water; soluble in ethanol, ether, benzene Soluble in hot water, ethanol, acetone Similar to 2,4-isomer Poor water solubility
Lipophilicity (log P) Moderate (hydrogen bond acidity = 0.67) Higher (log P = 1.53) Not reported Lower (hydrogen bond acidity = 0.17)

Key Observations :

  • Melting Points: this compound has a higher melting point than 2,4- and 2,5-isomers, likely due to stronger intermolecular interactions .
  • Lipophilicity: this compound exhibits higher hydrogen bond acidity (0.67) compared to 2,4- (0.09) and 2,6-isomers (0.17), reducing its lipid solubility. This contrasts with 2,4-Dinitrophenol, which has higher lipophilicity (log P = 1.53) due to weaker internal hydrogen bonding .

Thermal Stability and Decomposition

  • This compound: Melts at 141–145°C and evaporates without decomposition under argon atmosphere, as shown by DSC analysis .
  • 2,4-Dinitrophenol: Sublimes at 300°C but decomposes exothermically in isothermal conditions, with a decomposition onset at ~160°C .
  • 2,4-Dinitrophenylhydrazine (DNPH): Unlike dinitrophenols, DNPH undergoes explosive decomposition post-melting, highlighting structural influences on thermal behavior .

Biological Activity

2,3-Dinitrophenol (DNP) is a compound that has garnered attention due to its unique biological activity, particularly as a mitochondrial uncoupler. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with 2,3-DNP.

Chemical Structure and Properties

This compound is a nitrophenol derivative with two nitro groups located at the 2 and 3 positions of the phenolic ring. Its molecular formula is C6H4N2O5C_6H_4N_2O_5, and it is known for its acidic properties, similar to other dinitrophenols.

Mitochondrial Uncoupling:

  • DNP acts primarily by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption without ATP production. This results in enhanced metabolic rate and heat production, which can be detrimental in high doses.

Reactive Oxygen Species (ROS) Production:

  • The uncoupling effect can lead to altered ROS levels. While moderate doses may reduce ROS production by improving mitochondrial function, excessive doses can lead to oxidative stress due to mitochondrial dysfunction .

Biological Effects

  • Thermogenic Effects:
    • DNP has been utilized for its thermogenic properties, promoting weight loss by increasing metabolic rate. However, this comes with significant risks including hyperthermia and potential organ failure.
  • Toxicity:
    • DNP is highly toxic and has been associated with several cases of poisoning. Symptoms include tachycardia, hyperthermia, and multi-organ failure. A notable case involved a bodybuilder who suffered fatal consequences after chronic use .
  • Cancer Research:
    • Recent studies have explored DNP's potential in enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin and etoposide on prostate cancer cells. The compound was found to sensitize cancer cells to these drugs by altering oxidative stress responses and gene expression related to drug resistance .

Case Study 1: Fatal Intoxication

A 21-year-old bodybuilder experienced severe toxicity from DNP after six months of use. Symptoms included tachycardia and multi-organ failure, ultimately leading to death. Autopsy revealed high levels of DNP in blood and urine .

Case Study 2: Chronic Exposure

Another case highlighted chronic exposure leading to repeated hospitalizations for acute kidney failure and rhabdomyolysis. The patient exhibited a range of symptoms over time, linking them directly to DNP consumption .

Research Findings

Study FocusFindings
Mitochondrial FunctionDNP lowers mitochondrial membrane potential; may induce mitophagy in dysfunctional mitochondria .
Cancer SensitizationEnhances efficacy of cisplatin/etoposide in cancer treatment; alters gene expression related to resistance .
Toxicological ProfileHigh levels of DNP found in cases of poisoning; symptoms correlate with dose-dependent toxicity .

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges in producing 2,3-Dinitrophenol, and what methodological improvements can enhance yield?

The synthesis of 2,3-DNP involves reacting ω-nitrophenol with Cu(NO₃)₂·2H₂O in ethanol. However, low yields (<20%) occur due to competing isomer formation (e.g., 3,4-DNP and 3,6-DNP). To address this, column chromatography is critical for purification. Optimizing reaction stoichiometry, temperature, and solvent polarity may reduce byproducts .

Q. How can researchers distinguish 2,3-DNP from its isomers in analytical workflows?

High-performance liquid chromatography (HPLC) with UV detection is effective. For example, reversed-phase C18 columns and gradient elution (e.g., methanol/water) separate nitrophenol isomers based on polarity differences. Retention time and spectral analysis (e.g., λmax shifts) confirm identity .

Q. What safety protocols are essential for handling 2,3-DNP in laboratories?

Due to its toxicity, use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in airtight containers away from reducing agents. Refer to MSDS guidelines for spill management and disposal. Acute exposure may require decontamination and medical monitoring .

Advanced Research Questions

Q. What experimental models are used to study 2,3-DNP’s uncoupling effects on oxidative phosphorylation?

Isolated mitochondrial assays (e.g., rat liver mitochondria) measure oxygen consumption via Clark electrodes. 2,3-DNP’s protonophoric activity dissipates the proton gradient, reducing ATP synthesis. Dose-response curves (0.1–1 mM) quantify uncoupling efficiency. Compare with 2,4-DNP controls .

Q. How do physicochemical properties like pKa influence 2,3-DNP’s reactivity in environmental or biological systems?

The dissociation constant (pKa ≈ 3.5–5.1 for nitrophenols) affects solubility and membrane permeability. At physiological pH, the anionic form predominates, limiting cellular uptake. Adjusting buffer pH in vitro studies can modulate bioavailability. Contrast with 2,4-DNP (pKa 3.96) to assess isomer-specific behavior .

Q. What advanced separation techniques improve 2,3-DNP purification from complex matrices?

Preparative-scale HPLC or centrifugal partition chromatography (CPC) enhances purity. For example, CPC with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) exploits hydrophobicity differences. Monitor fractions via LC-MS to validate purity >95% .

Q. How can researchers resolve contradictions in toxicological data for 2,3-DNP across studies?

Discrepancies may arise from isomer contamination, dosing variability, or model systems (e.g., in vitro vs. in vivo). Validate compound purity via NMR and HPLC before assays. Standardize exposure protocols (e.g., acute vs. chronic) and use isotope-labeled 2,3-DNP for precise tracking in biological samples .

Q. What methodologies are recommended for quantifying 2,3-DNP in biological fluids like urine?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures sensitivity (detection limit ~0.1 ng/mL). Solid-phase extraction (SPE) using C18 cartridges pre-concentrates analytes. Validate recovery rates (>85%) and matrix effects in spiked samples .

Properties

IUPAC Name

2,3-dinitrophenol
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InChI

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H
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InChI Key

MHKBMNACOMRIAW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H4N2O5
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Record name DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER
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DSSTOX Substance ID

DTXSID2075261
Record name Phenol, 2,3-dinitro-
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Molecular Weight

184.11 g/mol
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Physical Description

Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals
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Vapor Pressure

0.000012 [mmHg]
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CAS No.

25550-58-7, 66-56-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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